molecular formula C12H15N3O B1324272 5-(piperidin-4-yloxy)-1H-indazole CAS No. 478827-08-6

5-(piperidin-4-yloxy)-1H-indazole

Cat. No.: B1324272
CAS No.: 478827-08-6
M. Wt: 217.27 g/mol
InChI Key: SQOUWVIWJUQUEP-UHFFFAOYSA-N
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Description

5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound that features both a piperidine and an indazole moiety The piperidine ring is a six-membered ring containing one nitrogen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yloxy)-1H-indazole typically involves the reaction of a piperidine derivative with an indazole derivative. One common method involves the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the indazole ring, forming the desired compound. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-4-yloxy)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the indazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or indazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

5-(piperidin-4-yloxy)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(piperidin-4-yloxy)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.

    5-(piperidin-4-yloxy)-1H-benzimidazole: Contains a benzimidazole ring instead of an indazole ring.

    5-(piperidin-4-yloxy)-1H-quinoline: Features a quinoline ring in place of the indazole ring.

Uniqueness

5-(piperidin-4-yloxy)-1H-indazole is unique due to the combination of the piperidine and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-piperidin-4-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUWVIWJUQUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.20 ml, 2.60 mmol) was added to a solution of tert-butyl 4-(1H-indazol-5-yloxy)-1-piperidinecarboxylate (70 mg, 0.221 mmol) in methylene chloride (5 ml) at room temperature and stirred overnight at room temperature. Then, the solvent of the reaction solution was distilled off under reduced pressure and the resulting residue was poured into a 1N-aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 5-(4-piperidinyloxy)-1H-indazole (25 mg, 52%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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